3-(Bromomethyl)-1,1-dimethylcyclohexane

Catalog No.
S2752094
CAS No.
855411-65-3
M.F
C9H17Br
M. Wt
205.139
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1,1-dimethylcyclohexane

CAS Number

855411-65-3

Product Name

3-(Bromomethyl)-1,1-dimethylcyclohexane

IUPAC Name

3-(bromomethyl)-1,1-dimethylcyclohexane

Molecular Formula

C9H17Br

Molecular Weight

205.139

InChI

InChI=1S/C9H17Br/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-7H2,1-2H3

InChI Key

PRSPXBUWKALTAA-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)CBr)C

Solubility

not available

3-(Bromomethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring with a bromomethyl group attached at the third carbon and two methyl groups at the first carbon. Its molecular formula is C9H17BrC_9H_{17}Br and it has a molecular weight of 205.13 g/mol. The presence of the bromomethyl group introduces polarity to the molecule, potentially enhancing its reactivity and solubility in various solvents. The compound's structure contributes to steric hindrance due to the two methyl groups, which can affect its interactions with other molecules.

Typical of halogenated hydrocarbons:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. The general reaction can be represented as:

    C9H17Br+NuC9H17Nu+BrC_9H_{17}Br+Nu^-\rightarrow C_9H_{17}Nu+Br^-
  • Electrophilic Addition Reactions: Similar compounds undergo electrophilic addition, particularly under conditions that favor radical mechanisms .

The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclohexane typically involves bromination reactions. Common methods include:

  • Direct Bromination: Using bromine in the presence of a solvent (e.g., carbon tetrachloride) to selectively introduce the bromomethyl group at the desired position on the cyclohexane ring.
  • Radical Initiators: Utilizing radical initiators such as N-bromosuccinimide in light or heat conditions can also facilitate bromination.

Interaction studies involving 3-(Bromomethyl)-1,1-dimethylcyclohexane are essential for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles can reveal insights into its behavior in various chemical environments. Additionally, studies on its toxicity and environmental impact are crucial for assessing safety in industrial applications.

3-(Bromomethyl)-1,1-dimethylcyclohexane shares structural similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-(Bromomethyl)-1,1-dimethylcyclohexaneC9H17BrC_9H_{17}BrBromomethyl group at second carbon
4-(Bromomethyl)-1,1-dimethylcyclohexaneC9H17BrC_9H_{17}BrBromomethyl group at fourth carbon
3-Bromo-1,1-dimethylcyclohexaneC8H15BrC_8H_{15}BrLacks one methyl group compared to 3-(Bromomethyl)

The unique placement of the bromomethyl group in 3-(Bromomethyl)-1,1-dimethylcyclohexane contributes to its distinct chemical properties and potential reactivity compared to similar compounds .

XLogP3

4

Dates

Modify: 2024-04-15

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